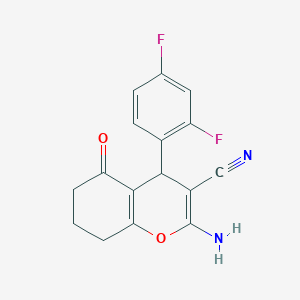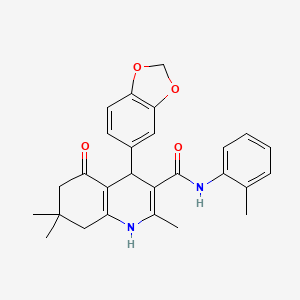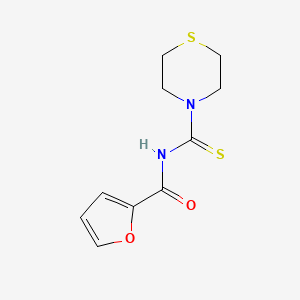![molecular formula C18H15ClF3N3O3 B5246108 1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5246108.png)
1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of piperazines, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of both benzoyl and nitro-trifluoromethyl phenyl groups imparts distinct chemical properties, making it valuable for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can be synthesized through a multi-step process:
Formation of 2-chlorobenzoyl chloride: The synthesis begins with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. This reaction typically involves the use of thionyl chloride (SOCl₂) under reflux conditions.
Formation of 4-nitro-2-(trifluoromethyl)aniline: This intermediate can be synthesized by nitration of 2-(trifluoromethyl)aniline using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 2-chlorobenzoyl chloride with 4-nitro-2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the desired piperazine compound.
Industrial Production Methods:
For large-scale industrial production, the synthesis may involve more efficient catalytic processes, continuous flow reactors, and optimized reaction conditions to maximize yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to yield oxidized derivatives.
Reduction: Reduction reactions with reagents such as lithium aluminum hydride (LiAlH₄) can reduce nitro groups to amino groups.
Substitution: The chlorine atom in the benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles (hydroxide ions, amines), basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of chlorine with other functional groups, leading to diverse piperazine derivatives.
Scientific Research Applications
Chemistry: 1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is utilized to study its interactions with biological targets. Researchers investigate its binding affinity, specificity, and potential as a lead compound for drug development.
Medicine: Due to its unique chemical structure, this compound has shown promise in medicinal chemistry. It serves as a scaffold for designing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties make it valuable for designing polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interactions with specific molecular targets. Its piperazine core allows it to interact with various biological receptors, enzymes, or proteins. The presence of the benzoyl and nitro-trifluoromethyl phenyl groups enhances its binding affinity and specificity.
Molecular Targets and Pathways Involved:
Receptors: The compound can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Enzymes: It may inhibit or activate enzymes, influencing metabolic pathways and biochemical reactions.
Proteins: Interaction with specific proteins can alter their function, leading to various biological effects.
Comparison with Similar Compounds
1-(2-chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro-trifluoromethyl group, resulting in different chemical and biological properties.
1-(2-chlorobenzoyl)-4-[4-nitrophenyl]piperazine: Lacks the trifluoromethyl group, leading to altered reactivity and interactions.
1-(2-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: Substitution of chlorine with bromine affects its chemical properties and reaction outcomes.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-15-4-2-1-3-13(15)17(26)24-9-7-23(8-10-24)16-6-5-12(25(27)28)11-14(16)18(20,21)22/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBCIDVWVATLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-isopropyl-4-methyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5246031.png)
![hexyl (4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5246047.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis{N-[3-(aminosulfonyl)phenyl]acetamide}](/img/structure/B5246055.png)
![(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5246070.png)
![N-(1,3-benzothiazol-2-yl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5246074.png)


![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5246098.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5246101.png)
![2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5246107.png)
![(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide](/img/structure/B5246120.png)
![N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5246125.png)
![N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide](/img/structure/B5246133.png)
